molecular formula C10H7BrN4O B2897134 4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 1119391-96-6

4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile

Cat. No. B2897134
CAS RN: 1119391-96-6
M. Wt: 279.097
InChI Key: YBRWDQWDAOTZIH-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile (Bromo-MTC) is an organic compound that has recently been studied for its potential applications in the scientific research field. It is a heterocyclic compound that is composed of a bromine, a methoxy group, and a triazole ring. The compound has been found to have a wide range of properties, such as being a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been found to have potential applications in the field of pharmaceuticals, due to its ability to interact with various targets in the body.

Scientific Research Applications

Synthesis and Characterization

  • A study highlighted the synthesis and characterization of a triazole-based compound, demonstrating its effectiveness as a corrosion inhibitor for mild steel in a corrosive environment. The compound was characterized using spectroscopical techniques such as nuclear magnetic resonance and Fourier-transform infrared, along with elemental analysis. It exhibited superior inhibition efficiency against the corrosion of mild steel, with adsorption data fitting well to a Langmuir isotherm model (Al-amiery et al., 2020).

Antimicrobial Activities

  • Research into new 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines showed that some compounds exhibited good or moderate activities against test microorganisms. This study illustrates the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

  • Another study focused on the corrosion control of mild steel using a triazole compound in a hydrochloric acid medium, achieving an inhibition efficiency of up to 98%. The compound was tested through various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), indicating it as a mixed inhibitor affecting both cathodic and anodic corrosion currents (Bentiss et al., 2009).

Anticonvulsant Activity

  • A smooth synthesis process for 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was described, with some compounds showing promising anticonvulsant activity. This study underscores the potential use of triazole derivatives in developing new anticonvulsant drugs (Vijaya Raj & Narayana, 2006).

properties

IUPAC Name

5-(5-bromo-2-methoxyphenyl)-2H-triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O/c1-16-9-3-2-6(11)4-7(9)10-8(5-12)13-15-14-10/h2-4H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRWDQWDAOTZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NNN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile

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